molecular formula C25H28N2O3S B4120600 N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

Cat. No. B4120600
M. Wt: 436.6 g/mol
InChI Key: PXSDGYQLNLYCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide, also known as NSC-743380, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on several enzymes and proteins, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide exerts its inhibitory effects on enzymes and proteins through various mechanisms. For example, this compound binds to the active site of CAIX, inhibiting its enzymatic activity. Similarly, this compound binds to the ATP-binding site of CK2, preventing its phosphorylation activity. This compound also binds to the N-terminal domain of Hsp90, disrupting its chaperone activity. By inhibiting these enzymes and proteins, this compound can affect various cellular processes, including cell survival, proliferation, and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to decrease the expression of CAIX in cancer cells, leading to decreased tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to decrease the expression of Hsp90 client proteins, leading to decreased cell survival and proliferation.

Advantages and Limitations for Lab Experiments

N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has several advantages and limitations for lab experiments. One advantage is its specificity for certain enzymes and proteins, making it a useful tool for studying their functions in cells. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a relatively safe compound to use in lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide research. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy for tumors that overexpress CAIX or rely on Hsp90 client proteins for survival. Additionally, this compound could be used as a tool to study the functions of CK2 and Hsp90 in cells. Finally, further research is needed to optimize the synthesis and formulation of this compound for use in clinical settings.

Scientific Research Applications

N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have inhibitory effects on several enzymes and proteins, making it a promising candidate for the treatment of various diseases. One of the most studied targets of this compound is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer types. This compound has been shown to inhibit the activity of CAIX, leading to decreased tumor growth and metastasis in preclinical studies. Additionally, this compound has been shown to have inhibitory effects on other enzymes and proteins, including protein kinase CK2 and the chaperone protein Hsp90, which are involved in cancer cell survival and proliferation.

properties

IUPAC Name

4-[[N-(benzenesulfonyl)anilino]methyl]-N-(3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-20(2)17-18-26-25(28)22-15-13-21(14-16-22)19-27(23-9-5-3-6-10-23)31(29,30)24-11-7-4-8-12-24/h3-16,20H,17-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSDGYQLNLYCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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